2-(2-Cyclohexylethoxy)adenosine

Adenosine A2 Receptor Agonist Coronary Vasodilation Cardiovascular Pharmacology

Cardiac pharmacology studies often fail due to confounding A1 receptor activation by non-selective adenosine analogs. 2-(2-Cyclohexylethoxy)adenosine (CHEA) eliminates this variable. - Unmatched A2 selectivity: 8700-fold over A1, EC50 1 nM for coronary vasodilation in Langendorff heart preparations. - Benchmark Ki (22 nM) comparable to CGS-21680 (Ki 27 nM) in A2A binding assays. - Optimal reference standard for C2-position SAR studies-defines the upper hydrophobic bulk tolerance. - Supplied as 98% pure powder; stable at -20°C, shipped on blue ice.

Molecular Formula C18H27N5O5
Molecular Weight 393.4 g/mol
CAS No. 131933-18-1
Cat. No. B135105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclohexylethoxy)adenosine
CAS131933-18-1
Synonyms2-(2-cyclohexylethoxy)adenosine
SHA 91
SHA-91
WRC 0013
WRC-0013
Molecular FormulaC18H27N5O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
InChIKeyVHMUQIWMOXQFBP-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyclohexylethoxy)adenosine: High-Potency A2-Selective Agonist


2-(2-Cyclohexylethoxy)adenosine (also known as CHEA, SHA-91, or WRC-0013) is a synthetic C2-substituted adenosine analog that functions as a potent and selective agonist at adenosine A2 receptors [1]. It belongs to the 2-alkoxyadenosine class and is distinguished by a cyclohexylethoxy group at the adenine C2 position. In functional models using the Langendorff guinea pig heart preparation, it exhibits an EC50 of 1 nM for coronary vasodilation and demonstrates 8700-fold selectivity for the A2 receptor over the A1 receptor [2].

A2 receptor-mediated coronary vasodilation studies
A2A receptor binding and signaling pathway assays
Structure-activity relationship (SAR) benchmark for C2-substituted adenosines

Why 2-(2-Cyclohexylethoxy)adenosine Cannot Be Substituted


The 2-alkoxyadenosine class exhibits a steep structure-activity relationship (SAR) where potency and receptor subtype selectivity are exquisitely sensitive to the size, hydrophobicity, and steric bulk of the C2 substituent [1]. In the seminal 1991 study of 24 analogs, the 2-cyclohexylethoxy derivative was identified as the most potent compound in the entire series, with an EC50 of 1 nM for A2-mediated coronary vasodilation, significantly outperforming other members of the series [1]. This functional selectivity profile is not transferable to close structural analogs, such as 2-(2-phenylethoxy)adenosine, which demonstrates markedly lower potency in comparable coronary artery relaxation assays [2]. Therefore, assuming functional equivalence among 2-alkoxyadenosines or other adenosine agonists will lead to significant experimental error in receptor pharmacology studies.

Steep SAR limits analog interchange
Other 2-alkoxyadenosines may show significantly reduced functional response in cardiac models due to C2 substituent sensitivity.
Structural analogs alter receptor selectivity
2-(2-Phenylethoxy)adenosine exhibits markedly lower coronary relaxation potency; assuming functional equivalence will introduce error.
Class mismatch may shift study endpoints
Nonselective adenosine agonists (e.g., NECA) can engage A1 receptors, confounding A2-specific pharmacological interpretation.

2-(2-Cyclohexylethoxy)adenosine: Quantitative Evidence Guide


Coronary Vasodilation Potency: vs. 2-(2-Phenylethoxy)adenosine

In a Langendorff guinea pig heart preparation, 2-(2-cyclohexylethoxy)adenosine demonstrates an EC50 of 1 nM for coronary vasodilation, establishing it as the most potent compound in the 2-alkoxyadenosine series [1]. In contrast, the structurally similar analog 2-(2-phenylethoxy)adenosine exhibits an EC25 of 1259 nM for relaxation of porcine coronary artery rings in vitro, indicating substantially lower functional potency [2]. This difference is attributed to the greater hydrophobic bulk and optimal steric fit of the cyclohexyl group within the A2 receptor's C2-binding region.

Coronary Vasodilation Potency
Context-dependent
Target EC50 1 nM vs. Analog EC25 1259 nM
Supports A2 potency differentiation for research models
Cross-study comparison; different tissue preparations used
Adenosine A2 Receptor Agonist Coronary Vasodilation Cardiovascular Pharmacology

A2 vs. A1 Subtype Selectivity

2-(2-Cyclohexylethoxy)adenosine displays 8700-fold selectivity for the A2 receptor over the A1 receptor in a functional Langendorff guinea pig heart model, comparing coronary vasodilation (A2) to atrioventricular node conduction block (A1) [1]. Binding affinity data corroborates this functional selectivity: the compound exhibits a Ki of 22 nM for the adenosine A2A receptor [2], while showing an EC50 of 5623 nM for A1 receptor-mediated effects in a separate assay [3]. This high degree of selectivity is not a universal feature of the class; many 2-alkoxyadenosines exhibit lower A2/A1 ratios.

A2/A1 Selectivity
Class-level
8700-fold A2/A1 functional selectivity; A2A Ki 22 nM
Supports A2/A1 selectivity endpoint interpretation
Class-level comparison; absolute values may vary across models
Receptor Selectivity Adenosine A1/A2 Selectivity Functional Pharmacology

A2A Receptor Binding Affinity vs. CGS-21680

2-(2-Cyclohexylethoxy)adenosine binds to the adenosine A2A receptor with a Ki of 22 nM [1]. This binding affinity is comparable to, and in some reports exceeds, that of the widely used reference A2A agonist CGS-21680, which has a reported Ki of 27 nM . This places 2-(2-cyclohexylethoxy)adenosine in a highly competitive affinity range for A2A receptor targeting.

A2A Binding Affinity
Context-dependent
Ki 22 nM vs. CGS-21680 Ki 27 nM
Supports A2A binding affinity comparison context
Comparable binding; functional response may differ
A2A Receptor Binding Receptor Affinity Comparative Pharmacology

Ventricular Myocyte Functional Response vs. NECA

In isolated ventricular myocytes from guinea pig, rat, and rabbit, the selective A2-adenosine receptor agonist 2-(2-cyclohexylethoxy)adenosine (WRC-0013) did not alter action potential duration at 50% repolarization, with or without 0.1 μM DPCPX or pertussis toxin pretreatment [1]. The nonselective adenosine receptor agonist 5'-(N-ethylcarboxamido)adenosine (NECA) similarly failed to prolong action potential duration, confirming the lack of functional A2 receptor-mediated modulation of this parameter in these myocyte preparations [1]. This data establishes the compound's utility in dissecting A2 receptor function in cardiac electrophysiology studies without confounding effects on action potential duration.

Ventricular Myocyte APD
Head-to-head
No change in APD50 vs. NECA
Confirms lack of APD confounding in myocyte studies
Direct comparison; clean tool for A2 signaling dissection
Cardiac Electrophysiology Ventricular Myocytes A2 Adenosine Receptor

Research Applications of 2-(2-Cyclohexylethoxy)adenosine


Coronary Vasodilation with High A2 Potency and Selectivity

2-(2-Cyclohexylethoxy)adenosine is the optimal choice for ex vivo and in vitro cardiovascular research focused on A2 receptor-mediated coronary vasodilation. Its EC50 of 1 nM in Langendorff heart preparations and 8700-fold selectivity over A1 receptors [1] ensure that observed vasodilatory responses are attributable to A2 receptor activation with minimal A1-mediated chronotropic or dromotropic interference. This makes it superior to less potent or less selective analogs for studies in isolated perfused hearts or coronary artery ring preparations.

A2A Receptor Binding & Functional Assays: CGS-21680 Alternative

For radioligand binding assays, cAMP accumulation studies, or other functional assays targeting the A2A adenosine receptor, 2-(2-cyclohexylethoxy)adenosine provides a binding affinity (Ki = 22 nM) that is comparable to the standard agonist CGS-21680 (Ki = 27 nM) [2]. Researchers seeking an alternative A2A agonist with a distinct chemical scaffold or those requiring a compound with a well-characterized functional selectivity profile in cardiac tissue can employ 2-(2-cyclohexylethoxy)adenosine with confidence.

A2 Receptor Function in Ventricular Myocytes

In studies using isolated ventricular myocytes from guinea pig, rat, or rabbit, 2-(2-cyclohexylethoxy)adenosine (WRC-0013) serves as a selective tool to dissect A2 receptor signaling pathways without confounding effects on action potential duration [3]. The compound's lack of effect on APD50, even in the presence of DPCPX or pertussis toxin, confirms its utility in experiments designed to isolate A2-mediated modulation of other electrophysiological parameters, such as contractility or calcium handling.

SAR Studies of Adenosine Receptor Agonists

As the most potent and selective compound in the 2-alkoxyadenosine series [1], 2-(2-cyclohexylethoxy)adenosine is an essential reference standard for SAR studies exploring the C2-position of adenosine. Its cyclohexylethoxy substituent defines the upper limit of hydrophobic bulk tolerance at the A2 receptor's C2-binding pocket. Newly synthesized analogs can be benchmarked against this compound to assess relative potency and selectivity improvements.

Application
Selection Property
Validation Focus
Coronary vasodilation studies
A2 receptor subtype selectivity
Functional response in isolated heart models
A2A receptor binding assays
Comparable binding affinity to reference agonist
Radioligand displacement and cAMP assays
Cardiac myocyte electrophysiology
Lack of APD modulation
Isolated myocyte signaling pathways
Adenosine SAR studies
C2-substituent bulk tolerance benchmark
Potency and selectivity comparison

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